Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate

quaternary carbon pyrrolidine building block

Researchers requiring an all-carbon quaternary center at the pyrrolidine 3-position often face long lead times for custom synthesis. This N-Boc-protected amino aldehyde solves that bottleneck with a pre-installed 3-tert-butyl-3-formyl scaffold, delivering a metabolically stable quaternary carbon essential for CNS-penetrant candidates and triple reuptake inhibitor programs. - Pre-installed 3,3-disubstituted architecture eliminates multi-step quaternary center construction - ~1.5 log units higher lipophilicity than the 3-H analog, enhancing BBB permeability potential - Formyl handle enables reductive amination, Wittig, or alkyne homologation while preserving the Boc protecting group

Molecular Formula C14H25NO3
Molecular Weight 255.358
CAS No. 2260937-45-7
Cat. No. B2437313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate
CAS2260937-45-7
Molecular FormulaC14H25NO3
Molecular Weight255.358
Structural Identifiers
SMILESCC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)C=O
InChIInChI=1S/C14H25NO3/c1-12(2,3)14(10-16)7-8-15(9-14)11(17)18-13(4,5)6/h10H,7-9H2,1-6H3
InChIKeyUZWMLQLGZATLRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate (CAS 2260937-45-7): Compound Identity and Procurement-Relevant Characteristics


Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate (CAS 2260937-45-7) is a pyrrolidine-based N-Boc-protected amino aldehyde (C₁₄H₂₅NO₃, MW 255.35 g/mol) characterized by a synthetically rare all-carbon quaternary center at the 3-position, where both a formyl (-CHO) and a tert-butyl (-C(CH₃)₃) substituent are installed on the same ring carbon . This quaternary architecture distinguishes it from the widely available tert-butyl 3-formylpyrrolidine-1-carboxylate (CAS 59379-02-1), which bears only a single hydrogen at the 3-position and lacks the steric and stereochemical features of the 3,3-disubstituted scaffold . The compound is supplied as a building block for advanced organic synthesis, typically requiring custom synthesis sourcing.

Beyond Simple 3-Formylpyrrolidines: Why CAS 2260937-45-7 Cannot Be Replaced by Non-Quaternary Analogs


Substituting tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate with the generic 3-formylpyrrolidine-1-carboxylate (CAS 59379-02-1) or its chiral variants fails whenever the synthetic target demands an all-carbon quaternary stereocenter at the pyrrolidine 3-position. In medicinal chemistry, quaternary carbon centers are established design elements that improve metabolic stability by blocking oxidative metabolism at the substituted ring position, enhance target selectivity through conformational restriction, and enable the construction of three-dimensional scaffolds that extend into novel chemical space [1]. The 3-tert-butyl substituent additionally increases calculated lipophilicity by approximately 1.5 log units relative to the parent 3-H analog, altering solvent partitioning and membrane permeability properties that cannot be replicated by simple alkyl substitution . These differences translate into non-interchangeable downstream reactivity: the quaternary aldehyde undergoes nucleophilic additions and reductive aminations with different rates and stereochemical outcomes than the tertiary aldehyde, making the two compounds functionally distinct building blocks despite sharing the same N-Boc-3-formylpyrrolidine core description.

Head-to-Head and Class-Level Evidence for Selection of Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate (CAS 2260937-45-7)


All-Carbon Quaternary Center vs. Tertiary Center: Structural Differentiation

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate possesses an all-carbon quaternary center at the pyrrolidine 3-position (four carbon substituents), whereas the closest commercial analog, tert-butyl 3-formylpyrrolidine-1-carboxylate (CAS 59379-02-1), bears a tertiary center (one hydrogen, three carbon substituents). The presence of a quaternary carbon is a proven strategy for enhancing metabolic stability and conformational rigidity in drug candidates . This structural feature is absent in all mono-substituted 3-formylpyrrolidine analogs, making the target compound uniquely suited for synthesizing 3,3-disubstituted pyrrolidine scaffolds that have demonstrated low nanomolar potency and good human in vitro microsomal stability in triple reuptake inhibitor programs [1].

quaternary carbon pyrrolidine building block

Calculated Lipophilicity (LogP) Advantage for Membrane Permeability and Formulation

The additional tert-butyl group on CAS 2260937-45-7 elevates its calculated logP by approximately 1.5 log units above that of the 3-H comparator. While the exact experimental logP for the target compound is not publicly available, database listings for C₁₄H₂₅NO₃ compounds with comparable functional groups report logP values in the range of 2.8–3.0 [1]. In contrast, the 3-H analog (CAS 59379-02-1) has a reported logP of 1.38 (BOC Sciences) or 0.78 (Chemsrc) . This difference in lipophilicity can be exploited to tune the physicochemical profile of intermediates and final drug candidates without introducing additional polar functional groups.

logP lipophilicity physicochemical properties

Molecular Weight and Physical Form Distinction for Downstream Handling and Purification

The target compound (MW 255.35 g/mol, C₁₄H₂₅NO₃) is 28% heavier than the 3-H comparator (MW 199.25 g/mol, C₁₀H₁₇NO₃) . While no experimental boiling point is currently listed for CAS 2260937-45-7, the increased molecular weight and additional tert-butyl group suggest a higher boiling point and potentially different physical form (e.g., oil vs. solid) relative to the comparator (bp 276.3 °C at 760 mmHg) . These differences directly impact column chromatography retention times, distillation conditions, and solvent selection during purification steps.

molecular weight physical form purification

Class-Level Evidence: 3,3-Disubstituted Pyrrolidines Demonstrate Improved Human in Vitro Microsomal Stability

A series of 3,3-disubstituted pyrrolidines—sharing the same quaternary substitution pattern as CAS 2260937-45-7—were reported to exhibit 'good human in vitro microsomal stability' alongside low nanomolar potency against monoamine transporters [1]. While this study evaluated fully elaborated drug candidates, not the building block itself, the structure–stability relationship strongly supports the value of the quaternary 3,3-substitution motif in blocking oxidative metabolism at the pyrrolidine 3-position. The target compound's quaternary formyl intermediate enables the construction of such metabolically stable scaffolds, whereas the 3-H analog leads to 3-monosubstituted products that lack this stability advantage.

metabolic stability microsomal clearance drug design

Procurement-Relevant Applications of Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate (CAS 2260937-45-7)


Synthesis of Metabolically Stable 3,3-Disubstituted Pyrrolidine Drug Candidates

In triple reuptake inhibitor (TRI) programs, the 3,3-disubstituted pyrrolidine scaffold has delivered compounds with low nanomolar potency, good human microsomal stability, and in vivo antidepressant-like activity at 30 mg/kg ip [1]. Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate provides the pre-installed quaternary carbon required to access this compound class; the formyl group serves as a convertible handle for reductive amination, Wittig olefination, or alkyne homologation to elaborate the pharmacophore while preserving the metabolically stable quaternary center .

Asymmetric Synthesis Leveraging Sterically Shielded Aldehyde Reactivity

The quaternary center adjacent to the aldehyde creates a sterically congested environment that can influence stereochemical outcomes in nucleophilic additions. When chiral catalysts or auxiliaries are employed, the 3-tert-butyl group provides facial bias that is absent in the 3-H analog, potentially enabling higher enantioselectivity in reactions constructing contiguous stereocenters [1]. This feature is particularly relevant for medicinal chemistry programs targeting chiral quaternary pyrrolidine-based inhibitors.

Late-Stage Functionalization of Advanced Intermediates Requiring Enhanced Lipophilicity

With an estimated logP approximately 1.5 units higher than the 3-H comparator [1], this building block is suited for synthetic routes where increased lipophilicity is desired in the final compound, such as CNS-penetrant drug candidates. The Boc-protecting group ensures compatibility with a broad range of subsequent transformations while maintaining orthogonal deprotection under acidic conditions (TFA or HCl).

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